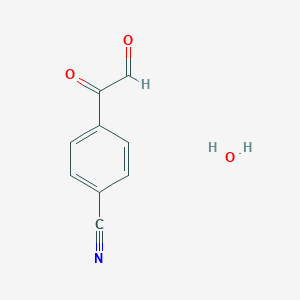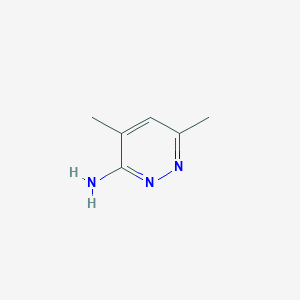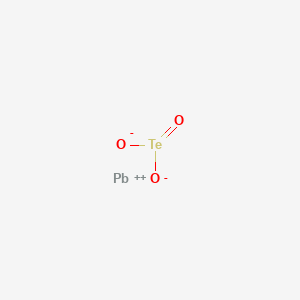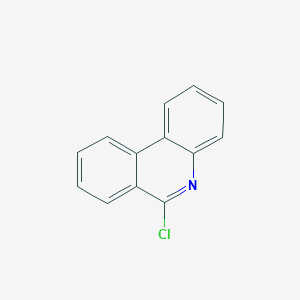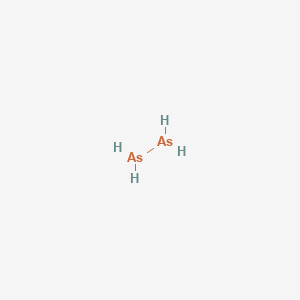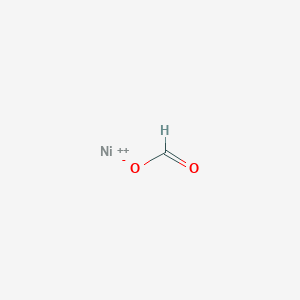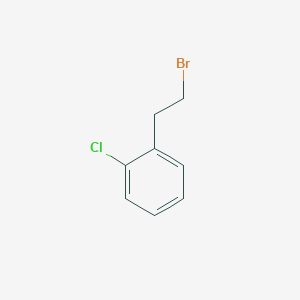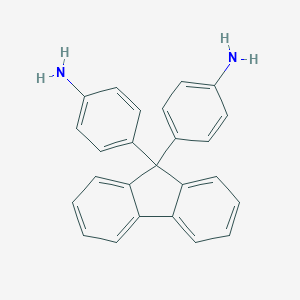
2-Methyl-2-(piperidin-1-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(piperidin-1-yl)propanal is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Binding and Activity at Sigma Receptors
Research on derivatives of methylpiperidines, including compounds similar to "2-Methyl-2-(piperidin-1-yl)propanal," has shown significant promise in the field of sigma receptor ligands. These compounds have demonstrated potent sigma(1) receptor affinity with selective profiles, indicating their utility as tools for positron emission tomography (PET) experiments and potential therapeutic agents for tumor research and therapy (Berardi et al., 2005).
Antagonist Selective for κ-Opioid Receptors
Another compound, PF-04455242, closely related to "this compound," has been characterized as a novel κ-opioid receptor (KOR) antagonist. This compound exhibits high affinity for KORs and demonstrates potential in treating depression and addiction disorders, showcasing the diverse therapeutic applications of such molecules (Grimwood et al., 2011).
Synthesis and Antimicrobial Activity
Compounds featuring the piperidin-1-yl group have been synthesized for their antimicrobial activities. For example, (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones demonstrated good antimicrobial activity against various bacterial and fungal strains. These findings underscore the potential of these molecules in developing new antimicrobial agents (Ashok et al., 2014).
Theoretical and Experimental Studies
Theoretical and experimental studies on alkylaminophenol compounds, including analogs of "this compound," have revealed their high antioxidant values and potential as biologically active drugs. These studies demonstrate the importance of both experimental and computational methods in understanding the properties of new compounds (Ulaş, 2020).
Corrosion Inhibition Properties
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, which is crucial for industrial applications. Quantum chemical calculations and molecular dynamics simulations have provided insights into their effectiveness as corrosion inhibitors, offering a potential application in materials science (Kaya et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-2-piperidin-1-ylpropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,8-11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZEESTYAQLEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501922 |
Source


|
| Record name | 2-Methyl-2-(piperidin-1-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16042-93-6 |
Source


|
| Record name | α,α-Dimethyl-1-piperidineacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16042-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(piperidin-1-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)


